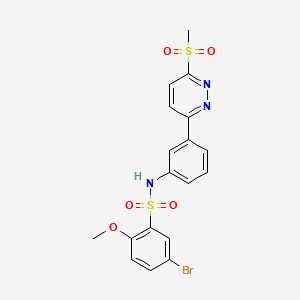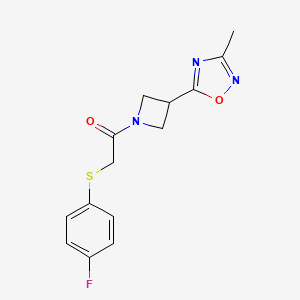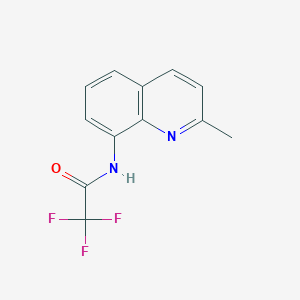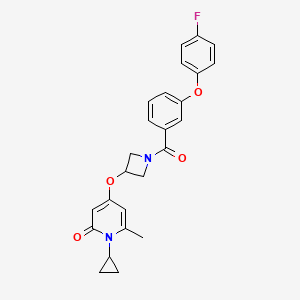
(2E)-3-(1-BENZOFURAN-2-YL)-1-(5-CHLORO-2-HYDROXYPHENYL)PROP-2-EN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1-Benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one: is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylbenzofuran and 5-chloro-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for monitoring and controlling the reaction parameters can also improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.
Substitution: The chlorine atom in the hydroxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one is used as a starting material for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are investigating its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, the compound is being studied for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the development of new treatments for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, the compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties can help neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(1-Benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Similar structure but lacks the chlorine atom.
(2E)-3-(1-Benzofuran-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure with a hydroxy group in a different position.
(2E)-3-(1-Benzofuran-2-yl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one: Contains additional hydroxy groups.
Uniqueness
The presence of the chlorine atom in (2E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one distinguishes it from other similar compounds. This chlorine atom can influence the compound’s reactivity, biological activity, and potential applications. The combination of the benzofuran moiety and the chlorinated hydroxyphenyl group contributes to its unique chemical properties and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-12-5-7-15(19)14(10-12)16(20)8-6-13-9-11-3-1-2-4-17(11)21-13/h1-10,19H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZRHFDZKIJMW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2517148.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)
![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)


![N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2517160.png)


![tert-butylN-({2-aminobicyclo[2.2.2]octan-2-yl}methyl)carbamatehydrochloride](/img/structure/B2517163.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)
![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)
![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2517169.png)
